molecular formula C6H13ClO B13154392 4-Chloro-1-methoxy-2-methylbutane

4-Chloro-1-methoxy-2-methylbutane

Cat. No.: B13154392
M. Wt: 136.62 g/mol
InChI Key: BFZMSZJGALWRIF-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13ClO. It is a halogenated ether, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a butane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1-methoxy-2-methylbutane can be synthesized through various methods. One common approach involves the reaction of 2-methylbutanol with thionyl chloride to form 2-methylbutyl chloride, which is then reacted with sodium methoxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-methoxy-2-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-methylbutane involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methoxy-2-methylbutane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

4-chloro-1-methoxy-2-methylbutane

InChI

InChI=1S/C6H13ClO/c1-6(3-4-7)5-8-2/h6H,3-5H2,1-2H3

InChI Key

BFZMSZJGALWRIF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)COC

Origin of Product

United States

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